(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a thiazolidinone core with an ethyl group, a methoxy-nitrophenyl substituent, and a sulfanylidene group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The initial step involves the cyclization of an appropriate thiourea derivative with an α-halo carbonyl compound under basic conditions to form the thiazolidinone ring.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Methoxy-Nitrophenyl Group: This step involves the condensation of the thiazolidinone derivative with 4-methoxy-3-nitrobenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for nitro group reduction.
Substitution: Nucleophiles such as thiols or amines in the presence of a base for methoxy group substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amino Derivatives: From reduction of the nitro group.
Substituted Thiazolidinones: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives, including this compound, have shown potential as antimicrobial agents. They inhibit the growth of various bacterial and fungal strains, making them candidates for new antibiotic development.
Medicine
In medicine, this compound is being explored for its anti-inflammatory and anticancer properties. It has been found to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in the formulation of new products.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, leading to anticancer effects. The thiazolidinone core can also interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
(5E)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the nitro group, which may reduce its biological activity.
(5E)-3-ethyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the methoxy group, which may affect its solubility and reactivity.
(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-oxothiazolidin-4-one: Contains an oxo group instead of a sulfanylidene group, which may alter its chemical reactivity and biological activity.
Uniqueness
The presence of both the methoxy and nitro groups in (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one enhances its biological activity and chemical versatility. The combination of these functional groups allows for unique interactions with biological targets and provides multiple sites for chemical modification, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-3-14-12(16)11(21-13(14)20)7-8-4-5-10(19-2)9(6-8)15(17)18/h4-7H,3H2,1-2H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGSEQOOLHOBHX-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)[N+](=O)[O-])/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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